4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 4-methylphenylhydrazine, followed by cyclization with thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
- 5-(4-methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide .
Uniqueness
4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both fluorophenyl and methylphenyl groups, which can enhance its biological activity and specificity
Properties
Molecular Formula |
C16H13FN4S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4S/c1-11-2-6-13(7-3-11)15-19-20-16(22)21(15)18-10-12-4-8-14(17)9-5-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
IYOBWEGUSQNFLY-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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